molecular formula C9H8BrF B2448364 4-Bromo-7-fluoro-2,3-dihydro-1H-indene CAS No. 2332943-95-8

4-Bromo-7-fluoro-2,3-dihydro-1H-indene

Cat. No. B2448364
CAS RN: 2332943-95-8
M. Wt: 215.065
InChI Key: VZLBJLDJCNQDAG-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8BrF . It has a molecular weight of 215.06 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-7-fluoro-2,3-dihydro-1H-indene is 1S/C9H8BrF/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

4-Bromo-7-fluoro-2,3-dihydro-1H-indene is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structure of related compounds to 4-Bromo-7-fluoro-2,3-dihydro-1H-indene have been studied extensively. For instance, Silveira, Templet, and Fronczek (2011) reported on the synthesis of a similar compound, 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene, highlighting its use as an intermediate in the synthesis of bioactive polyenes (Silveira, Templet, & Fronczek, 2011).

Chemical Synthesis and Reactions

  • Another study by Jasouri et al. (2010) explored the bromination of 4-chloro-1-indanone, leading to the synthesis of compounds closely related to 4-Bromo-7-fluoro-2,3-dihydro-1H-indene. This research provides insights into the potential synthetic pathways and reactions involving similar compounds (Jasouri, Khalafy, Badali, & Piltan, 2010).

Advanced Intermediate Synthesis

  • The synthesis of advanced intermediates closely related to 4-Bromo-7-fluoro-2,3-dihydro-1H-indene has been the focus of several studies. For example, Zhang et al. (2014) described an efficient synthesis method for 1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene derivatives, providing a foundation for understanding the synthesis of structurally similar compounds (Zhang, Li, Lin, & Huang, 2014).

Analytical and Structural Characterization

  • Studies like that of Shatzmiller, Lidor, and Shalom (1986) on the synthesis and characterization of 4-Halo-5,6-Dihydro-4H-1,2-Oxazines demonstrate the importance of analytical and structural analysis in understanding the properties of related compounds (Shatzmiller, Lidor, & Shalom, 1986).

Molecular Structure Studies

  • Research by Prasad et al. (2010) on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives offers valuable insights into the structural properties of compounds closely related to 4-Bromo-7-fluoro-2,3-dihydro-1H-indene, highlighting the relevance of such studies in understanding the chemical behavior of these compounds (Prasad, Sinha, Misra, Narayan, Kumar, & Pathak, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-7-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLBJLDJCNQDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-fluoro-2,3-dihydro-1H-indene

CAS RN

2332943-95-8
Record name 4-bromo-7-fluoro-2,3-dihydro-1H-indene
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